

In-depth Technical Guide: Biological Activity of Quercetin 3-Caffeylrobinobioside

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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B12437278

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available scientific information regarding the biological activity of the flavonoid glycoside, **Quercetin 3-Caffeylrobinobioside**. It is important to note that experimental data on this specific compound is limited in the public domain. The majority of the information presented herein is derived from computational modeling studies.

Overview of Biological Activity

Quercetin 3-Caffeylrobinobioside has been investigated for its potential enzyme inhibitory activity through computational methods. Specifically, its interaction with tyrosinase, a key enzyme in melanin biosynthesis, has been explored. Molecular docking and dynamics simulations suggest a potential, albeit weak, inhibitory role.

A study involving extracts from *Cleome ornithopodioides* identified **Quercetin 3-Caffeylrobinobioside** as a constituent.^{[1][2]} Computational analysis of its interaction with tyrosinase indicated the formation of hydrogen bonds with several amino acid residues within the enzyme's active site.^[1] However, the simulation also suggested that the complex formed between tyrosinase and **Quercetin 3-Caffeylrobinobioside** may have lower stability compared to other ligand-enzyme complexes, indicating a potentially limited inhibitory potential.^{[1][2]}

Quantitative Data and Molecular Interactions

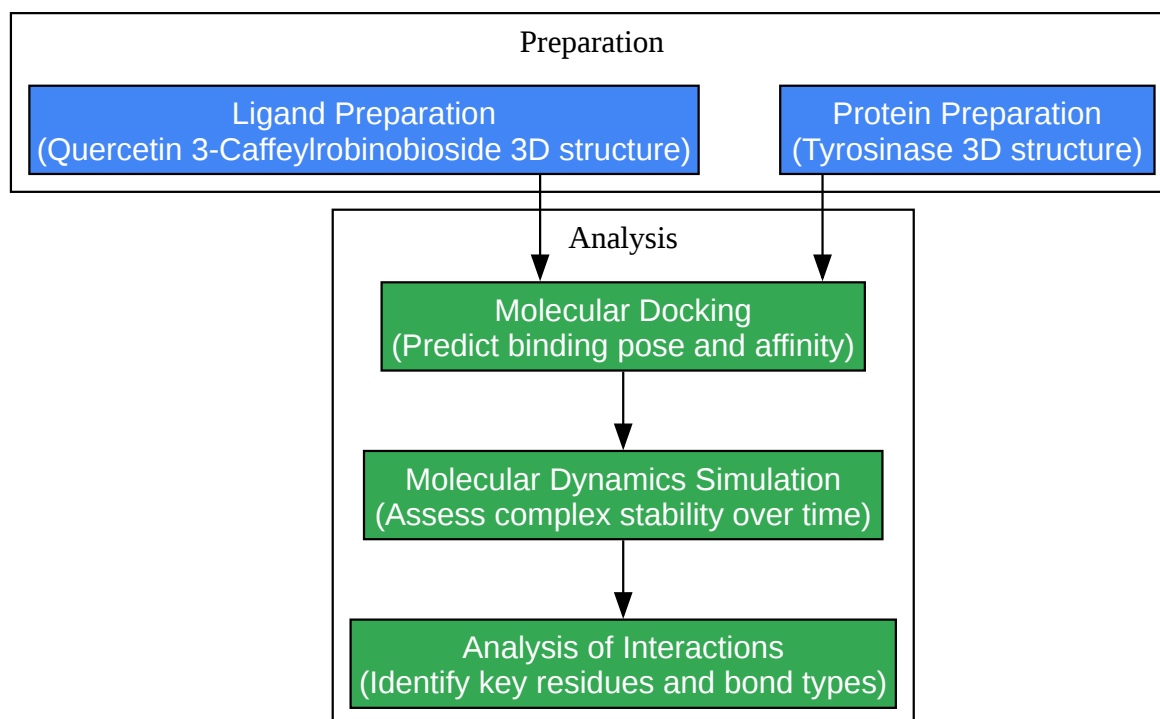
No experimental quantitative data, such as IC50 values for enzyme inhibition, is currently available in the reviewed literature for **Quercetin 3-Caffeylrobinobioside**. The table below summarizes the predicted molecular interactions from a computational docking study.^[1]

Target Enzyme	Ligand	Predicted Interacting Residues (via Hydrogen Bonds)	Computational Method
Tyrosinase	Quercetin 3-Caffeylrobinobioside	SER184, ASP199, GLN359, SER360, GLN376	Molecular Docking

Experimental and Computational Protocols

Detailed experimental protocols for the biological evaluation of isolated **Quercetin 3-Caffeylrobinobioside** are not available in the cited literature. The information on its potential bioactivity is derived from the following computational workflow.

The general workflow for the computational analysis of the interaction between **Quercetin 3-Caffeylrobinobioside** and target enzymes, as inferred from the available research, is as follows:



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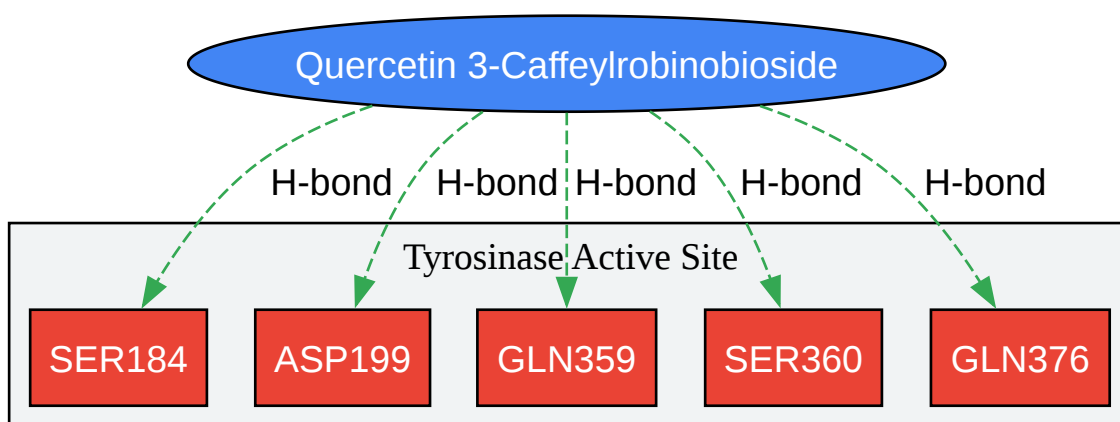
Computational workflow for protein-ligand interaction analysis.

Predicted Signaling Pathway Interactions

There is currently no information available regarding the interaction of **Quercetin 3-Caffeylrobinobioside** with any specific signaling pathways. The research to date has focused on its potential direct interaction with enzymes.

Visualization of Predicted Molecular Interactions

The following diagram illustrates the predicted binding of **Quercetin 3-Caffeylrobinobioside** within the active site of the tyrosinase enzyme, highlighting the key amino acid residues involved in hydrogen bonding as identified through molecular docking studies.^[1]



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Predicted binding of **Quercetin 3-Caffeylrobinobioside** to tyrosinase.

Conclusion and Future Directions

The current body of scientific literature suggests that **Quercetin 3-Caffeylrobinobioside** may have a weak inhibitory effect on the enzyme tyrosinase, based on computational predictions. However, there is a clear lack of experimental validation of this or any other biological activity.

For drug development professionals and researchers, this compound represents an area where further investigation is warranted. Future research should focus on:

- Isolation and purification of **Quercetin 3-Caffeylrobinobioside** to enable experimental studies.
- In vitro enzymatic assays to quantitatively determine its inhibitory activity against tyrosinase and a broader panel of enzymes.
- Cell-based assays to investigate its antioxidant, anti-inflammatory, or other potential biological effects.
- Investigation of its influence on relevant signaling pathways.

This foundational work is necessary to ascertain the true therapeutic potential of this specific flavonoid glycoside.

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References

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